![molecular formula C11H15F3O2 B13495548 Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13495548.png)
Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(trifluoromethyl)spiro[3. The compound features a spiro[3.3]heptane core with an ethyl ester and a trifluoromethyl group, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate typically involves the reaction of spiro[3.3]heptane-2-carboxylic acid with ethyl trifluoromethyl ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted spirocyclic compounds, depending on the reaction conditions and reagents used .
科学的研究の応用
Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it effective in various biochemical pathways. The spirocyclic structure provides rigidity, which can influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Spiro[3.3]heptane-2-carboxylic acid: Similar in structure but lacks the trifluoromethyl group.
Ethyl spiro[3.3]heptane-2-carboxylate: Similar but without the trifluoromethyl group.
Fecht’s acid (Spiro[3.3]heptane-2,6-dicarboxylic acid): A spirocyclic dicarboxylate used in metal-organic frameworks.
Uniqueness
Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more versatile and effective in various applications compared to its similar counterparts.
特性
分子式 |
C11H15F3O2 |
|---|---|
分子量 |
236.23 g/mol |
IUPAC名 |
ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C11H15F3O2/c1-2-16-8(15)10(11(12,13)14)6-9(7-10)4-3-5-9/h2-7H2,1H3 |
InChIキー |
QBTYCHHTBBEQSM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC2(C1)CCC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



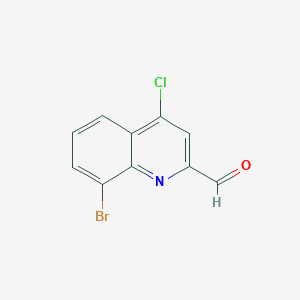
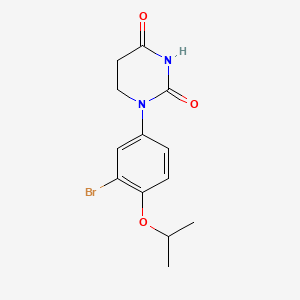
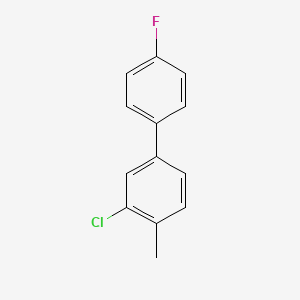
![(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)
![tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate](/img/structure/B13495496.png)

![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)
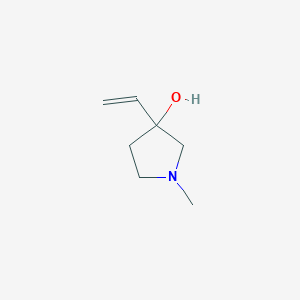
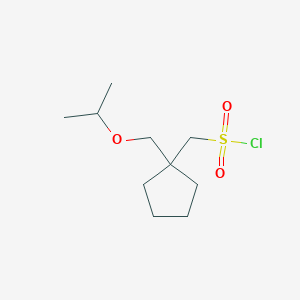
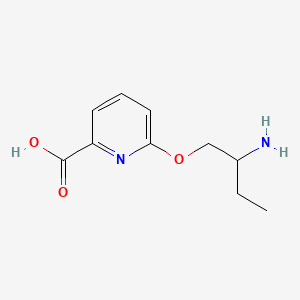
![6-Methylspiro[3.3]heptan-1-one](/img/structure/B13495540.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-{[(4-methylphenyl)(thiophen-2-yl)methyl]amino}ethan-1-one](/img/structure/B13495554.png)
